molecular formula C5H12ClNO2 B3074084 (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol hydrochloride CAS No. 1018896-79-1

(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol hydrochloride

Cat. No.: B3074084
CAS No.: 1018896-79-1
M. Wt: 153.61 g/mol
InChI Key: QOJCEWYVJOLFHN-JBUOLDKXSA-N
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Description

(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol hydrochloride is a chiral compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol hydrochloride typically involves the condensation of 2,5-dimethoxytetrahydrofuran with amines or sulfonamines in the presence of a catalytic amount of iron (III) chloride. This reaction occurs under mild conditions and yields N-substituted pyrroles . Another method involves the cyclization of α-amino carbonyl compounds and aldehydes catalyzed by iodine, which proceeds smoothly and tolerates various functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave-assisted acid digestion techniques, which are compliant with regulatory guidelines such as ICH Q3D and USP <232>/<233> . These methods ensure the efficient and safe production of the compound while minimizing elemental impurities.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. These reactions typically occur under mild to moderate conditions, ensuring high yields and selectivity.

Major Products

The major products formed from these reactions include various substituted pyrrolidines, alcohols, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a chiral intermediate in the synthesis of pharmaceuticals.

    Industry: The compound is used in the production of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol hydrochloride include pyridine, pyrimidine, and other pyrrolidine derivatives .

Uniqueness

What sets this compound apart is its unique chiral structure, which can impart specific stereochemical properties to the compounds synthesized from it. This chiral nature makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and other chiral molecules.

Properties

IUPAC Name

(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c7-3-4-5(8)1-2-6-4;/h4-8H,1-3H2;1H/t4-,5+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJCEWYVJOLFHN-JBUOLDKXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1O)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]([C@H]1O)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol hydrochloride
Reactant of Route 2
(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol hydrochloride
Reactant of Route 3
(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol hydrochloride
Reactant of Route 4
(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol hydrochloride
Reactant of Route 5
(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol hydrochloride
Reactant of Route 6
(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol hydrochloride

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